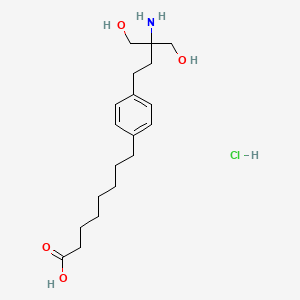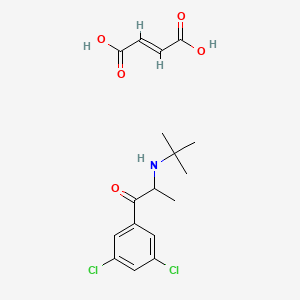
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone” is a derivative of Omeprazole . Omeprazole is a proton-pump inhibitor, used to treat gastric acid-related disorders . These disorders may include gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Molecular Structure Analysis
The molecule adopts a nearly extended form . Two centrosymmetrically related molecules form a cyclic dimer by intermolecular N-H…O hydrogen bonding, and the dimers are held together by van der Waals contacts between the neighboring aromatic rings in the crystal structure .Chemical Reactions Analysis
Omeprazole, under acidic conditions, reacted with a stoichiometric amount of ethyl mercaptan (or beta-mercaptoethanol) to produce regio-isomers of N-sulfenylated omeprazole sulfide .Physical And Chemical Properties Analysis
The molecular formula of Omeprazole is C17H19N3O3S . The molecular weight is 345.4 g/mol . It is a member of benzimidazoles and a sulfoxide .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is a metabolite of the inhibitor of gastric H+/K+ ATPase omeprazole . It is formed from omeprazole by the cytochrome P450 (CYP) isoform CYP3A4 . This makes it a valuable compound in pharmaceutical research, particularly in the study of drug metabolism and the role of cytochrome P450 enzymes .
Gastric Disease Research
Given its relationship to omeprazole, a well-known treatment for gastric diseases, this compound is also used in research related to gastric diseases, including peptic ulcers .
Immunology and Inflammation
This compound is used in the research area of immunology and inflammation . It can be used to study the role of gastric H+/K+ ATPase in the immune response and inflammation .
Infectious Disease Research
The compound is also used in infectious disease research . Its role in the metabolism of omeprazole, a drug used to treat infections caused by Helicobacter pylori, makes it relevant in this field .
Oxidative Stress and Reactive Species
This compound is used in the study of oxidative stress and reactive species . It can be used to investigate the role of cytochrome P450 enzymes in the generation of reactive oxygen species .
Toxicology and Xenobiotic Metabolism
This compound is used in the field of toxicology and xenobiotic metabolism . It can be used to study the metabolism of xenobiotics by cytochrome P450 enzymes .
Analytical Applications
This compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Theoretical and Experimental Studies
This compound has been used in experimental and theoretical studies to compare results obtained from different methods . It has been used to validate the results of computational programs used for the study of organic and inorganic compounds .
Mecanismo De Acción
Target of Action
The primary target of this compound is the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase), also known as the proton pump of the gastric parietal cell .
Mode of Action
This compound inhibits the secretion of gastric acid by irreversibly blocking the enzyme system of H+/K+ ATPase . This effect is dose-related and leads to inhibition of both basal and stimulated acid secretion irrespective of the stimulus .
Biochemical Pathways
The compound acts on the biochemical pathway involving the proton pump of the gastric parietal cell. By inhibiting the H+/K+ ATPase, it blocks the final step in acid production, thus reducing gastric acidity .
Pharmacokinetics
Following absorption, the compound is almost completely metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C19 to form hydroxy-omeprazole and to a small extent by CYP3A to form omeprazole sulfone . These metabolites are inactive and excreted mostly in the urine and to a lesser extent in the bile .
Result of Action
The molecular and cellular effects of the compound’s action result in a significant reduction in gastric acid secretion. This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Action Environment
Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, when stored at accelerated conditions (37° C and at a relative humidity of 80% for a period of 6 months), about 6% of the substance is converted to degradation products .
Direcciones Futuras
Omeprazole is a widely used medication for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome . Its current use in North America is widespread due to its good safety profile and availability over the counter without a prescription .
Propiedades
IUPAC Name |
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIYXRXEEIZGOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)

![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)

